molecular formula C16H14N2O5 B11711460 Benzenepropanamide, N-(2-methoxyphenyl)-3-nitro-beta-oxo- CAS No. 63134-28-1

Benzenepropanamide, N-(2-methoxyphenyl)-3-nitro-beta-oxo-

Cat. No.: B11711460
CAS No.: 63134-28-1
M. Wt: 314.29 g/mol
InChI Key: GXVZEBWLFFMKMY-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-3-(3-nitrophenyl)-3-oxopropanamide is an organic compound with a complex structure that includes both methoxy and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-3-(3-nitrophenyl)-3-oxopropanamide typically involves the reaction of 2-methoxyaniline with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane under nitrogen atmosphere to prevent moisture from affecting the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-3-(3-nitrophenyl)-3-oxopropanamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: The major product would be the corresponding amine derivative.

    Reduction: The major product would be the corresponding alcohol.

    Substitution: The major products would depend on the nucleophile used.

Scientific Research Applications

N-(2-methoxyphenyl)-3-(3-nitrophenyl)-3-oxopropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3-(3-nitrophenyl)-3-oxopropanamide involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can affect the compound’s biological activity and its potential as a pharmaceutical agent.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-3-(3-aminophenyl)-3-oxopropanamide
  • N-(2-methoxyphenyl)-3-(3-chlorophenyl)-3-oxopropanamide

Uniqueness

N-(2-methoxyphenyl)-3-(3-nitrophenyl)-3-oxopropanamide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties

Properties

CAS No.

63134-28-1

Molecular Formula

C16H14N2O5

Molecular Weight

314.29 g/mol

IUPAC Name

N-(2-methoxyphenyl)-3-(3-nitrophenyl)-3-oxopropanamide

InChI

InChI=1S/C16H14N2O5/c1-23-15-8-3-2-7-13(15)17-16(20)10-14(19)11-5-4-6-12(9-11)18(21)22/h2-9H,10H2,1H3,(H,17,20)

InChI Key

GXVZEBWLFFMKMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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